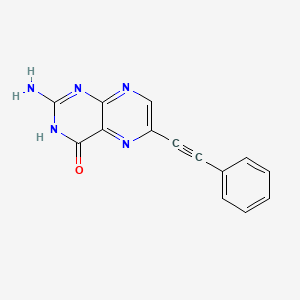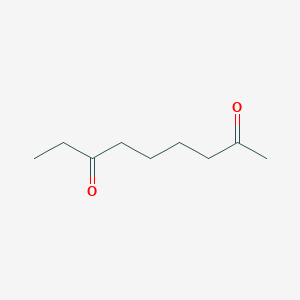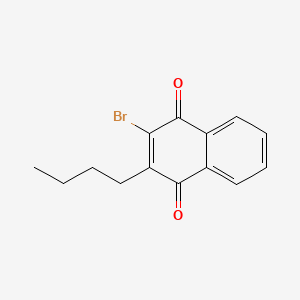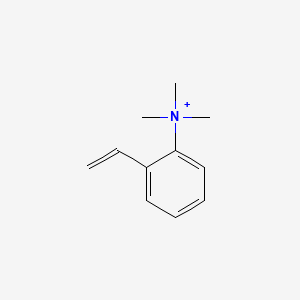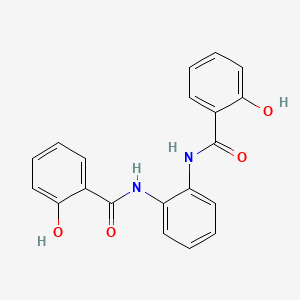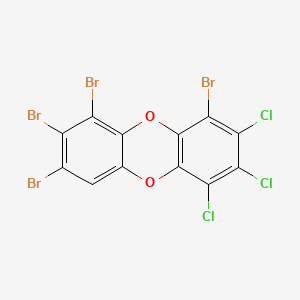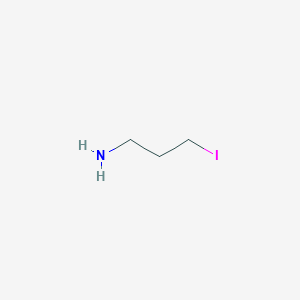
(2-Dodecyl-1,3-dioxolan-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Dodecyl-1,3-dioxolan-4-YL)methanol is an organic compound with the molecular formula C16H32O3 It is characterized by a dioxolane ring substituted with a dodecyl chain and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dodecyl-1,3-dioxolan-4-YL)methanol typically involves the reaction of dodecanal with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring, followed by the introduction of a methanol group. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Solvent-free or using solvents like toluene
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Dodecyl-1,3-dioxolan-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve bases like sodium hydroxide or catalysts like palladium.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Dodecyl-1,3-dioxolan-4-YL)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Dodecyl-1,3-dioxolan-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Dodecyl-1,3-dioxolan-4-YL)propane: Contains a propane group, altering its physical and chemical properties.
Propriétés
| 109777-76-6 | |
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
(2-dodecyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-18-14-15(13-17)19-16/h15-17H,2-14H2,1H3 |
Clé InChI |
YTJKUSPWKRGVDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1OCC(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


